[(3aR,8bS)-3,4,8b-trimethyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indole-3,4-diium-7-yl] N-methylcarbamate;2-oxidobenzoate
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Overview
Description
The compound identified as “[(3aR,8bS)-3,4,8b-trimethyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indole-3,4-diium-7-yl] N-methylcarbamate;2-oxidobenzoate” is known as tebufenozide. Tebufenozide is a synthetic chemical compound that belongs to the class of insect growth regulators. It is primarily used as an insecticide due to its ability to mimic the action of the natural insect molting hormone, ecdysone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tebufenozide is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,5-dimethylbenzoic acid with 1,1-dimethylethyl hydrazine to form the intermediate compound. This intermediate is then reacted with 4-ethylbenzoyl chloride under controlled conditions to yield tebufenozide .
Industrial Production Methods
Industrial production of tebufenozide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The production process also includes purification steps such as crystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Tebufenozide undergoes several types of chemical reactions, including:
Oxidation: Tebufenozide can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert tebufenozide into its corresponding reduced forms.
Substitution: Tebufenozide can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tebufenozide can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tebufenozide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study insect growth regulators and their synthetic analogs.
Biology: Employed in research on insect physiology and development due to its ability to mimic ecdysone.
Industry: Widely used in agriculture to control pest populations and improve crop yields.
Mechanism of Action
Tebufenozide exerts its effects by mimicking the action of the natural insect molting hormone, ecdysone. It binds to ecdysone receptors in insects, triggering a cascade of molecular events that lead to premature molting and ultimately death. This mechanism is highly specific to insects, making tebufenozide an effective and selective insecticide .
Comparison with Similar Compounds
Similar Compounds
Methoxyfenozide: Another insect growth regulator with a similar mode of action.
Halofenozide: Shares structural similarities and also acts as an ecdysone agonist.
Chromafenozide: Another compound in the same class with comparable insecticidal properties.
Uniqueness
Tebufenozide is unique due to its high specificity for lepidopteran pests and its relatively low toxicity to non-target organisms. This makes it a preferred choice in integrated pest management programs .
Properties
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indole-3,4-diium-7-yl] N-methylcarbamate;2-oxidobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOTZTANVBDFOF-PBCQUBLHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC[NH+](C1[NH+](C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)[O-])[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[NH+]([C@@H]1[NH+](C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)[O-])[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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